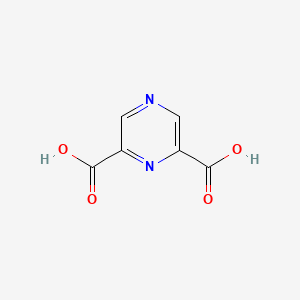

Pyrazine-2,6-dicarboxylic Acid

Descripción general

Descripción

Pyrazine-2,6-dicarboxylic acid is an organic compound belonging to the pyrazine family, characterized by a pyrazine ring substituted with two carboxylic acid groups at the 2 and 6 positions. This compound is known for its versatility and is used in various scientific and industrial applications due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pyrazine-2,6-dicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 2,3,5,6-tetramethylpyrazine using selenium dioxide and silver nitrate, resulting in the formation of this compound hydrate . Another method includes the mechanochemical synthesis of pyrazine with dicarboxylic acids, which involves grinding the reactants together to form the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The specific details of these industrial processes are typically proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Types of Reactions: Pyrazine-2,6-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the carboxylic acid groups.

Substitution: Substitution reactions can occur at the pyrazine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include selenium dioxide, silver nitrate, and various reducing agents. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products: The major products formed from these reactions include various pyrazine derivatives, which can have different functional groups attached to the pyrazine ring, enhancing their chemical and biological properties .

Aplicaciones Científicas De Investigación

Medicinal Applications

1.1 Antimycobacterial Activity

Pyrazine-2,6-dicarboxylic acid is structurally related to pyrazinamide, a first-line drug in tuberculosis treatment. Research has indicated that derivatives of pyrazine-2-carboxylic acids exhibit notable antimycobacterial activity. For instance, compounds such as 3-(phenyl-carbamoyl)pyrazine-2-carboxylic acid showed high activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 1.56 μg/mL . This highlights the potential for developing new antitubercular agents based on pyrazine derivatives.

1.2 Drug Development

The synthesis of this compound derivatives is crucial for drug development. These derivatives can serve as chemical probes for biological research and therapeutic agents in treating various diseases. The mild synthesis conditions and high atom economy of recent synthetic methods make them suitable for large-scale production .

| Compound | Activity | MIC (μg/mL) |

|---|---|---|

| 3-(phenyl-carbamoyl)pyrazine-2-carboxylic acid | Antimycobacterial | 1.56 |

| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate | Antimycobacterial | 5 |

Material Science Applications

2.1 Coordination Polymers

This compound has been utilized as an organic linker in the formation of coordination polymers. These materials exhibit unique structural properties and potential applications in catalysis and gas storage . The ability to form stable frameworks with metal ions enhances the functionality of these polymers.

2.2 Crystal Engineering

The compound's ability to form hydrogen bonds contributes to its utility in crystal engineering. Studies have shown that this compound can create intricate crystal structures through various intermolecular interactions, which can be exploited for designing new materials with specific properties .

Case Studies

3.1 Synthesis and Characterization of Derivatives

A study focused on synthesizing various derivatives of this compound revealed that modifications to the carboxyl groups significantly influenced their biological activity and solubility profiles. This study emphasized the importance of structural variations in enhancing therapeutic efficacy against resistant strains of bacteria .

3.2 Application in Antifungal Research

Research has also explored the antifungal properties of pyrazine derivatives. Compounds derived from this compound exhibited varying degrees of antifungal activity against common pathogens, suggesting potential applications in antifungal drug development .

Mecanismo De Acción

The mechanism of action of pyrazine-2,6-dicarboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives exhibit antimicrobial activity by inhibiting the growth of bacteria and fungi through disruption of their cellular processes . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparación Con Compuestos Similares

Pyridine-2,6-dicarboxylic Acid: Similar in structure but with a pyridine ring instead of a pyrazine ring.

Pyrazine-2,3-dicarboxylic Acid: Another pyrazine derivative with carboxylic acid groups at different positions.

Comparison: Pyrazine-2,6-dicarboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to pyridine-2,6-dicarboxylic acid, this compound forms more stable complexes with certain metals, making it more suitable for specific applications in coordination chemistry . Additionally, the position of the carboxylic acid groups in this compound allows for different types of chemical modifications compared to pyrazine-2,3-dicarboxylic acid .

Actividad Biológica

Pyrazine-2,6-dicarboxylic acid (PDCA) is a heterocyclic compound with significant biological activity, particularly in antimicrobial and anticancer applications. Its derivatives have been extensively studied for their potential therapeutic effects, including their role as anti-tuberculosis agents. This article explores the biological activity of PDCA, highlighting its synthesis, mechanisms of action, and relevant research findings.

PDCA is characterized by two carboxylic acid groups attached to a pyrazine ring. The synthesis of PDCA and its derivatives can be achieved through various methods, including mechanochemical synthesis and coupling reactions with amines. For instance, a study demonstrated the synthesis of pyrazine-2-carboxylic acid derivatives using T3P (propyl phosphonic anhydride) as a coupling reagent, which resulted in compounds exhibiting notable antimicrobial and antioxidant activities .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of PDCA and its derivatives against various pathogens. Notably:

- Antimycobacterial Activity : PDCA derivatives have shown significant activity against Mycobacterium tuberculosis. For example, the compound 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid exhibited a minimum inhibitory concentration (MIC) of 1.56 μg/mL against M. tuberculosis H37Rv . This underscores the potential of PDCA as a scaffold for developing new anti-tuberculosis drugs.

- Broad-Spectrum Antibacterial Activity : Other derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The synthesized compounds were evaluated using the agar well diffusion method, revealing that some exhibited comparable efficacy to standard antibiotics like ciprofloxacin .

Antioxidant Activity

PDCA derivatives have also been assessed for their antioxidant properties. In one study, several compounds derived from PDCA showed promising results in ABTS and DPPH assays, indicating their ability to scavenge free radicals. The compound (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10) was noted for its good antioxidant activity .

The mechanisms underlying the biological activities of PDCA are multifaceted:

- Inhibition of Enzymatic Pathways : PDCA and its derivatives may inhibit critical enzymes involved in bacterial cell wall synthesis and metabolic pathways, contributing to their antimicrobial effects .

- Cell Membrane Disruption : The ability of PDCA to penetrate bacterial membranes may lead to cytoplasmic acidification and disruption of membrane potential, enhancing its antimicrobial efficacy .

- Antioxidant Mechanisms : The antioxidant activity is likely due to the ability of PDCA derivatives to donate electrons or hydrogen atoms to free radicals, thus neutralizing them and preventing oxidative stress within cells .

Case Studies

Propiedades

IUPAC Name |

pyrazine-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-5(10)3-1-7-2-4(8-3)6(11)12/h1-2H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGUNVYOABLSQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90469283 | |

| Record name | Pyrazine-2,6-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940-07-8 | |

| Record name | Pyrazine-2,6-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.